molecular formula C9H12ClN5O2 B115206 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine CAS No. 154418-73-2

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Cat. No.: B115206
CAS No.: 154418-73-2
M. Wt: 257.68 g/mol
InChI Key: QVRVBORXKOSPAY-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a high-value, multifunctional chemical intermediate designed for advanced research and development in medicinal chemistry. This compound integrates a chloropyrimidine core, a nitro group, and a methylpiperazine moiety, making it a versatile scaffold for constructing complex molecules. Its primary research value lies in its application as a key building block in pharmaceutical research, particularly in the synthesis of potential kinase inhibitors . The presence of the 4-methylpiperazin-1-yl group is a common feature in drug candidates aimed at improving solubility and target interaction . The chlorine and nitro groups at the 4 and 5 positions of the pyrimidine ring offer distinct sites for sequential chemical modifications, including nucleophilic aromatic substitution and reduction reactions . This reactivity allows researchers to efficiently create diverse libraries of compounds for biological screening. While the specific mechanism of action for this precursor compound is not defined, its structural features are associated with molecules that modulate critical cellular signaling pathways. Pyrimidine derivatives are frequently investigated for their ability to interact with enzyme active sites, such as those in kinases, and have been implicated in pathways like TLR4/NF-κB, which is central to inflammatory responses . Researchers can leverage this nitropyrimidine to develop novel candidates for investigating oncology and inflammatory diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O2/c1-13-2-4-14(5-3-13)9-7(15(16)17)8(10)11-6-12-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRVBORXKOSPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634470
Record name 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154418-73-2
Record name 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-dichloropyrimidine.

    Substitution Reaction: The 4,6-dichloropyrimidine undergoes a substitution reaction with 4-methylpiperazine in the presence of a base such as triethylamine in ethanol. The reaction is carried out at room temperature for several hours.

    Nitration: The resulting 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the substitution and nitration steps, which allows for better control of reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Amination: Conversion of the nitro group to an amino group.

    Thioether Formation: Replacement of the chloro group with a thiol group.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine serves as a versatile building block in the synthesis of pharmaceutical compounds. It has been explored for:

  • Anticancer Activity: Compounds derived from this structure have shown potential in targeting cancer cell proliferation pathways .
  • Antimicrobial Properties: The compound's derivatives are investigated for their effectiveness against various microbial strains.

Biological Studies

This compound is utilized to understand interactions with biological targets:

  • Enzyme Inhibition: Studies have demonstrated its ability to inhibit certain kinases, which are crucial in cancer progression .
  • Receptor Binding Studies: Its structural components facilitate binding studies that elucidate the mechanisms of drug action on cellular receptors.

Chemical Biology

In chemical biology, it functions as a probe to study cellular processes:

  • Cellular Pathways: Researchers utilize this compound to explore its impact on signaling pathways involved in cell growth and apoptosis.

Case Studies

Case Study 1: Anticancer Research
A study focused on the efficacy of derivatives of this compound showed significant cytotoxic effects against prostate and colon cancer cell lines, with IC50 values in the nanomolar range. This highlights its potential as a lead compound in cancer drug development .

Case Study 2: Enzyme Inhibition
Research demonstrated that modifications of this compound could selectively inhibit ERK5 kinase activity, which is implicated in various cancers. The structural insights gained from these studies inform future drug design efforts targeting similar pathways .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, while the piperazine moiety enhances the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine include derivatives with variations in substituents, heterocyclic systems, or functional groups. Below is a comparative analysis based on molecular features, synthetic routes, and reactivity.

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Key Differences Reference
This compound C₉H₁₂ClN₅O₂ 5-NO₂, 4-Cl, 6-(4-methylpiperazinyl) 257.68 Reference compound
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine C₇H₁₀ClN₅O₂ 5-NO₂, 2-Cl, 4-isopropylamino 231.64 Isopropylamine instead of piperazine
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine C₁₃H₁₉ClN₆O₄ Boc-protected piperazine, 5-NO₂, 6-Cl 366.78 Boc protection on piperazine
4-Amino-2-chloro-6-methyl-5-nitropyrimidine C₅H₅ClN₄O₂ 4-NH₂, 2-Cl, 6-CH₃, 5-NO₂ 188.57 Amino group at position 4; no piperazine
4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine C₁₅H₂₀ClN₇ Ethyl and methyl groups at positions 5/6; dual pyrimidine cores 333.82 Bicyclic pyrimidine-piperazine system

Functional Group and Reactivity Comparison

  • Nitro Group Position: The 5-nitro substituent in the target compound contrasts with analogs like 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, where the nitro group remains at position 5 but lacks the piperazine moiety. This difference significantly impacts electronic properties and hydrogen-bonding capacity .
  • Piperazine Modifications : Replacement of the 4-methylpiperazine group with a Boc-protected piperazine (as in 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine) alters solubility and stability. The Boc group enhances steric bulk, reducing nucleophilic reactivity at the piperazine nitrogen .
  • Chlorine Substitution : Chlorine at position 4 in the target compound versus position 2 in 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine affects regioselectivity in substitution reactions. For example, position 4 chlorine in the target compound is more reactive toward SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the nitro group .

Biological Activity

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With the molecular formula C9H12ClN5O2 and a molecular weight of approximately 257.68 g/mol, this compound contains a chlorinated pyrimidine ring and a piperazine moiety, which contribute to its pharmacological potential.

Biological Activities

The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases, particularly Big MAP Kinase 1 (BMK1). This kinase is crucial for various signaling pathways involved in cell growth and differentiation. The compound has demonstrated significant potency and selectivity in inhibiting BMK1, which positions it as a candidate for further exploration in cancer therapeutics.

Table 1: Biological Activities of this compound

Activity TypeDescription
Kinase Inhibition Potent inhibitor of Big MAP Kinase 1, involved in cell signaling pathways
Antimicrobial Exhibits antimicrobial properties against various pathogens
Anticancer Potential use in cancer therapies due to its selective kinase inhibition
Antitrypanosomal Demonstrates activity against Trypanosoma species, indicating use for Chagas disease treatment
Anti-inflammatory Shows promise in reducing inflammation in preclinical models

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Starting Material : The process begins with 4,6-dichloropyrimidine.
  • Substitution Reaction : A nucleophilic substitution reaction occurs with 4-methylpiperazine under basic conditions (e.g., triethylamine in ethanol).
  • Nitration : The resulting compound undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • A study investigating its antitumor properties found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from low nanomolar to micromolar concentrations .
  • Another research focused on its antitrypanosomal activity revealed promising results against Trypanosoma cruzi, suggesting its potential as a therapeutic agent for Chagas disease .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Amino-5,11-dimethyl-5H-benzo[e]pyrimido Benzo-fused ring systemDifferent kinase inhibition profiles
6-Arylpyrimidines Various aryl substitutionsPotential antitrypanosomal activity
2,4-Dichloro-5-nitropyrimidine Similar nitro group but lacks piperazineLess selective for specific kinases

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